(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound is characterized by its unique structure, which includes a fluorophenyl group, an imino group, and a methoxy group attached to a chromene backbone. These structural features contribute to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, and an appropriate enone or alkyne under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene ring using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group is formed by reacting the chromene derivative with an amine, such as 3-fluoroaniline, under dehydrating conditions to form the imine linkage.
Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Hydroxylated chromene derivatives.
Reduction: Amino-chromene derivatives.
Substitution: Substituted fluorophenyl chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential therapeutic effects. Its structural features suggest it may have anti-inflammatory, antioxidant, and anticancer properties. Research is ongoing to determine its efficacy and safety in biological systems.
Medicine
In medicine, the compound is being investigated for its potential use as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various applications in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-acetyl-2-[(3-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(3-bromophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- (2Z)-N-acetyl-2-[(3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Uniqueness
Compared to its analogs, (2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and potentially increasing its biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-acetyl-2-(3-fluorophenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4/c1-11(23)21-18(24)15-9-12-5-3-8-16(25-2)17(12)26-19(15)22-14-7-4-6-13(20)10-14/h3-10H,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSHPSZBMCAGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.